alpha-Tocopherylhydroquinone alpha-Tocopherylhydroquinone
Brand Name: Vulcanchem
CAS No.: 14745-36-9
VCID: VC0078340
InChI: InChI=1S/C29H52O3/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8,32)19-17-26-25(7)27(30)23(5)24(6)28(26)31/h20-22,30-32H,9-19H2,1-8H3/t21-,22-,29-/m1/s1
SMILES: CC1=C(C(=C(C(=C1O)C)CCC(C)(CCCC(C)CCCC(C)CCCC(C)C)O)O)C
Molecular Formula: C29H52O3
Molecular Weight: 448.7 g/mol

alpha-Tocopherylhydroquinone

CAS No.: 14745-36-9

Main Products

VCID: VC0078340

Molecular Formula: C29H52O3

Molecular Weight: 448.7 g/mol

alpha-Tocopherylhydroquinone - 14745-36-9

CAS No. 14745-36-9
Product Name alpha-Tocopherylhydroquinone
Molecular Formula C29H52O3
Molecular Weight 448.7 g/mol
IUPAC Name 2-[(3R,7R,11R)-3-hydroxy-3,7,11,15-tetramethylhexadecyl]-3,5,6-trimethylbenzene-1,4-diol
Standard InChI InChI=1S/C29H52O3/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8,32)19-17-26-25(7)27(30)23(5)24(6)28(26)31/h20-22,30-32H,9-19H2,1-8H3/t21-,22-,29-/m1/s1
Standard InChIKey JOURHZSBLWSODQ-IEOSBIPESA-N
Isomeric SMILES CC1=C(C(=C(C(=C1O)C)CC[C@@](C)(CCC[C@H](C)CCC[C@H](C)CCCC(C)C)O)O)C
SMILES CC1=C(C(=C(C(=C1O)C)CCC(C)(CCCC(C)CCCC(C)CCCC(C)C)O)O)C
Canonical SMILES CC1=C(C(=C(C(=C1O)C)CCC(C)(CCCC(C)CCCC(C)CCCC(C)C)O)O)C
Synonyms 2-(3-hydroxy-3,7,11,15-tetramethylhexadecyl)-3,5,6-trimethylbenzoquinol
alpha-tocopherol hydroquinone
alpha-tocopherol quinol
alpha-tocopherolhydroquinone
alpha-tocopherolquinol
THQ cpd (tocopherol)
PubChem Compound 447681
Last Modified Dec 23 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator